Isotopic Purity and Molecular Mass Differentiation for LC-MS Internal Standardization
2,6-Deoxyfructosazine-13C4 provides a +4 Da mass shift relative to the unlabeled analyte (304.30 g/mol vs 308.27 g/mol), creating a distinct MS channel for accurate internal standardization and eliminating signal overlap in complex matrices . This contrasts with structurally similar analogs like 2,5-deoxyfructosazine-13C4, which, while also 13C4-labeled, has a different isomer structure (CAS 1246815-27-9) that may exhibit different chromatographic behavior and ionization efficiency, precluding its use as a precise internal standard for 2,6-DOF .
| Evidence Dimension | Molecular Mass (Monoisotopic) and Isotopic Labeling |
|---|---|
| Target Compound Data | 308.27 g/mol (C8[13C]4H20N2O7) |
| Comparator Or Baseline | Unlabeled 2,6-Deoxyfructosazine: 304.30 g/mol (C12H20N2O7) [1]; 2,5-Deoxyfructosazine-13C4: 308.27 g/mol (C8[13C]4H20N2O7) |
| Quantified Difference | +4.0 Da mass shift for the labeled compound vs. unlabeled. Structural isomerism (2,5 vs 2,6) alters chromatographic and ionization properties. |
| Conditions | High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography (LC) analysis. |
Why This Matters
The +4 Da mass shift and structural identity ensure co-elution and identical ionization efficiency, a prerequisite for accurate quantification, which cannot be guaranteed by a structural isomer or an unlabeled standard.
- [1] Alfa Chemistry. (n.d.). 2,6-Deoxyfructosazine Product Page. Retrieved April 17, 2026. View Source
